molecular formula C21H20FN3O B5682767 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide

1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide

Cat. No. B5682767
M. Wt: 349.4 g/mol
InChI Key: ZJJUFJBPQWXONF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of GABA aminotransferase inhibitors. It was first synthesized by the research group led by Dr. James Cook at the University of Wisconsin-Milwaukee in 2005. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction.

Mechanism of Action

1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide increases the levels of GABA in the brain, which can help to reduce the severity and frequency of seizures. In addition, increased levels of GABA can also have anxiolytic and anti-addictive effects.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce the severity and frequency of seizures. In addition, 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide has also been shown to have anxiolytic and anti-addictive effects, making it a promising candidate for the treatment of anxiety disorders and drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide for lab experiments is its specificity for GABA aminotransferase. This specificity allows researchers to study the effects of GABA on the brain without the confounding effects of other neurotransmitters. However, one limitation of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide. One area of research is the development of more potent and selective GABA aminotransferase inhibitors. Another area of research is the investigation of the long-term effects of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide on the brain and behavior. Finally, 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide may also have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 4-fluoroaniline with 1-phenyl-1H-pyrazole-4-carbaldehyde to form the intermediate N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. This intermediate is then reacted with ethyl 2-bromo-2-cyclopropylacetate in the presence of a base to yield 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which can help to reduce the severity and frequency of seizures. In addition, 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide has also been shown to have anxiolytic and anti-addictive effects, making it a promising candidate for the treatment of anxiety disorders and drug addiction.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(1-phenylpyrazol-4-yl)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c22-18-8-6-17(7-9-18)21(11-12-21)20(26)23-13-10-16-14-24-25(15-16)19-4-2-1-3-5-19/h1-9,14-15H,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJUFJBPQWXONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide

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